lumateperone Tosylate
Overview
Description
Lumateperone Tosylate is a novel, second-generation antipsychotic medication. It is primarily used for the treatment of schizophrenia and bipolar depression. This compound is known for its unique receptor binding profile, which allows it to modulate multiple neurotransmitter systems, including serotonin, dopamine, and glutamate .
Mechanism of Action
Target of Action
Lumateperone Tosylate primarily targets the 5-HT2A serotonin receptors , dopamine receptors (D1, D2, and D4) , and the serotonin transporter (SERT) . These targets are all neurotransmitters that contribute to the pathophysiology of schizophrenia .
Mode of Action
This compound acts as a receptor antagonist of the 5-HT2A serotonin receptor and antagonizes several dopamine receptors with lower affinity . It has moderate serotonin transporter reuptake inhibition . Unlike other antipsychotics, this compound has partial agonist activity at presynaptic dopamine (D2) receptors, resulting in reduced presynaptic release of dopamine, and antagonistic activity at postsynaptic dopamine (D2) receptors . These characteristics allow this compound to efficiently reduce dopamine signaling .
Biochemical Pathways
This compound affects the serotonin, dopamine, and glutamate neurotransmission pathways in the brain . By acting as a dual serotonin receptor antagonist and dopamine receptor phosphoprotein modulator (DPPM), it blocks overactive dopamine responsive phosphoprotein pathways without stimulating compensatory dopamine synthesis .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of serotonin, dopamine, and glutamate neurotransmission in the brain . This modulation can alleviate both positive and negative symptoms of schizophrenia .
Biochemical Analysis
Biochemical Properties
Lumateperone Tosylate’s mechanism of action involves simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission . It acts as a receptor antagonist of 5-HT2A receptor and antagonizes several dopamine receptors (D1, D2, and D4) with lower affinity . It has moderate serotonin transporter reuptake inhibition .
Cellular Effects
It is known that it influences cell function by modulating neurotransmission, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission .
Temporal Effects in Laboratory Settings
It is known that it has a novel mechanism of action, which suggests that it may have unique temporal effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. Enzymes such as uridine 5’diphospho-glucuronosyltransferases (UDPGTs) 1A1, 1A4, and 2B15, aldoketoreductase (AKR) 1C1, 1B10, and 1C4, and cytochrome P450 enzymes (CYP) 3A4, 2C8, and 1A2 are involved in the metabolism of this compound .
Transport and Distribution
It is known that it interacts with several enzymes and proteins, which suggests that it may be transported and distributed via these interactions .
Subcellular Localization
It is known that it interacts with several enzymes and proteins, which suggests that it may be directed to specific compartments or organelles via these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lumateperone Tosylate involves several key steps. One common method includes the alkylation of a key intermediate with 4-halo-4’-fluorobutyrophenone. The process involves the separation of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate using resolution, followed by alkylation .
Industrial Production Methods
Industrial production of this compound often involves the preparation of its crystalline and amorphous salts. The process includes the formation of salts with p-toluenesulfonic acid and naphthalene-2-sulfonic acid. These salts are then used to produce the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Lumateperone Tosylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to produce the final this compound compound .
Scientific Research Applications
Lumateperone Tosylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor binding and neurotransmitter modulation.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used for the treatment of schizophrenia and bipolar depression. .
Industry: Utilized in the pharmaceutical industry for the development of new antipsychotic medications
Comparison with Similar Compounds
Similar Compounds
Cariprazine: Another atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Olanzapine: Used for the treatment of schizophrenia and bipolar disorder, often in combination with other medications.
Risperidone: A widely used antipsychotic for the treatment of schizophrenia and bipolar disorder
Uniqueness
Lumateperone Tosylate is unique due to its ability to modulate multiple neurotransmitter systems simultaneously. This allows it to effectively manage a wide range of symptoms with a favorable safety and tolerability profile. Unlike other antipsychotics, this compound has minimal off-target activity, which reduces the risk of adverse effects .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPOGAFBLSJJQ-GUTACTQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026210 | |
Record name | Lumateperone tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187020-80-9 | |
Record name | Lumateperone tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187020809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumateperone tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUMATEPERONE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIE88N006O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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